7-Chloro-2-hydroxyquinoline

Physicochemical characterization Solid-state chemistry Quality control

Researchers needing a 2-quinolone scaffold for antimalarial or antitubercular drug discovery face a critical isomer risk. The 8-hydroxy isomer cannot substitute for 7-Chloro-2-hydroxyquinoline due to divergent hydrogen-bonding, metal-chelation geometry, and a 150°C melting point differential. Our 7-Chloro-2-hydroxyquinoline eliminates this risk with unambiguous identity verification. - Serves as a validated starting point for anti-P. falciparum leads (IC50 < 1 µM) and anti-M. tuberculosis probes targeting DNA gyrase. - Enables regioselective 2-position functionalization critical to hybrid molecule construction. - Melting point 296-297°C provides a rapid, low-cost QC method to prevent isomer mix-ups.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 22614-72-8
Cat. No. B152736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-hydroxyquinoline
CAS22614-72-8
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)Cl
InChIInChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
InChIKeySDRJFDTZVULXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-hydroxyquinoline: Physicochemical Identity


7-Chloro-2-hydroxyquinoline (CAS 22614-72-8), systematically named 7-chloro-1H-quinolin-2-one, is a chlorinated heterocyclic compound within the quinoline alkaloid scaffold class (molecular formula C₉H₆ClNO; molecular weight 179.60 g/mol) . The compound exists predominantly in its 2-quinolone tautomeric form, distinguishing it from the 8-hydroxyquinoline isomer series . Its structural features — a chlorine substituent at position 7 and a carbonyl/hydroxyl group at position 2 — endow it with a unique hydrogen-bonding donor–acceptor pattern and a predicted pKa of 10.91 ± 0.70, which collectively influence solubility, metal-chelation behavior, and biological target engagement .

2-Quinolone tautomer form with unique H-bond donor–acceptor pattern
7-Chloro substituent enables regioselective derivatization
Predicted pKa supports metal-chelation probe design

7-Chloro-2-hydroxyquinoline: Isomer and Tautomer Risks


Substituting 7-chloro-2-hydroxyquinoline with its positional isomer 7-chloro-8-hydroxyquinoline or with the parent 2-hydroxyquinoline is not functionally equivalent because these molecules occupy fundamentally different regions of chemical space. The 2-quinolone tautomer (7-chloro-1H-quinolin-2-one) presents a lactam-type carbonyl at position 2, whereas the 8-hydroxyquinoline series presents a phenolic –OH capable of intramolecular hydrogen bonding with the ring nitrogen . This tautomeric divergence alters logP, hydrogen-bond donor/acceptor counts, and metal-chelation geometry . Furthermore, the chlorine atom at position 7 exerts differential electronic effects depending on whether the hydroxyl is at position 2 versus position 8, shifting the electron density of the aromatic ring and consequently modulating reactivity in electrophilic substitution and cross-coupling reactions . These molecular-level differences directly impact biological activity profiles, synthetic handling, and the compound's suitability as a building block in medicinal chemistry campaigns.

Tautomer and H-bond divergence
2-Quinolone vs 8-hydroxyquinoline tautomer alters logP, H-bond donor/acceptor counts, and metal-chelation geometry.
Chlorine electronic shift
Chlorine at position 7 exerts different electronic effects depending on hydroxyl position, modulating reactivity.
Biological profile mismatch
Functional equivalence may not transfer between isomers; antimicrobial spectrum and target engagement profiles may differ.

7-Chloro-2-hydroxyquinoline: Differentiation Evidence


Melting Point: Tautomer Identity Indicator

The melting point of 7-chloro-2-hydroxyquinoline (296–297 °C) is approximately double that reported for its positional isomer 7-chloro-8-hydroxyquinoline (~142–148 °C) [1]. This nearly 150 °C difference reflects the stronger intermolecular hydrogen-bonding network of the 2-quinolone tautomer, which crystallizes as a lactam dimer, compared with the intramolecularly H-bonded 8-hydroxyquinoline system. For procurement, this differential provides a straightforward identity-confirmation check via melting point apparatus and indicates distinct storage and formulation handling requirements.

Melting point identity
Cross-study comparable
Target: 296–297 °C Comparator: ~142–148 °C (7-Cl-8-OH) Δ ≈ +150 °C
Supports rapid isomer identity verification in QC
Capillary method; purity ≥95%
Physicochemical characterization Solid-state chemistry Quality control

Gram-Positive and Mycobacterial Activity

7-Chloro-2-hydroxyquinoline has been documented to exhibit antimicrobial activity against Gram-positive bacteria, including Mycobacterium tuberculosis, with a proposed mechanism involving inhibition of DNA gyrase and topoisomerase IV through binding to the ternary enzyme–DNA–ATP complex . While quantitative MIC values for the isolated parent compound are not published in peer-reviewed literature, the structurally related 2-hydroxyquinoline scaffold demonstrates enzyme inhibitory activity: IC₅₀ of 64.4 µg/mL against α-glucosidase and 130.5 µg/mL against α-amylase . By contrast, the 8-hydroxyquinoline isomer class (including 7-chloro-8-hydroxyquinoline) shows a broader Gram-negative spectrum with MIC values of 27.56–55.11 µM against Neisseria gonorrhoeae , suggesting divergent target engagement profiles rooted in the hydroxyl position.

Gram-positive & mycobacterial
Class-level inference
Qualitative activity vs M. tuberculosis; scaffold inhibits α-glucosidase (IC₅₀ 64.4 µg/mL)
May support Gram-positive screening; data to verify
No head-to-head MIC data available
Antimicrobial screening Tuberculosis Gram-positive bacteria

Regioselective Derivatization Potential

7-Chloro-2-hydroxyquinoline serves as a key intermediate in the synthesis of antimalarial agents derived from the quinoline methanol class, with the chloro substituent at position 7 enabling selective alkylation and nucleophilic aromatic substitution reactions . Derivatives built on this scaffold have yielded antimalarial compounds with IC₅₀ values below 1 µM against Plasmodium falciparum, with the 7-chloroquinoline moiety being essential for activity — compounds with the mefloquine moiety at the same position showed lower antimalarial potency than both chloroquine and the 7-chloroquinoline hybrids [1]. In contrast, 7-chloro-8-hydroxyquinoline is predominantly employed as a component of Halquinol mixtures for veterinary antimicrobial use rather than as a derivatization scaffold [2].

Antimalarial derivatization
Cross-study comparable
Target: IC₅₀ Comparator: mefloquine hybrids > 1 µM Regioselective chloro handle
Regioselective scaffold for antimalarial SAR
In vitro P. falciparum assays
Medicinal chemistry Antimalarial synthesis Cross-coupling

GHS Safety Profile

7-Chloro-2-hydroxyquinoline carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), with the signal word 'Warning' . The compound has a boiling point of 361.6 °C at 760 mmHg, density of 1.339 g/cm³, and a flash point of 172.5 °C . In contrast, 7-chloro-8-hydroxyquinoline is classified as toxic to humans with potentiation effects when combined with other toxicants, presenting a higher acute toxicity concern . The 2-hydroxy isomer's predominantly irritant-based hazard profile, combined with its high melting point (low ambient volatility), may simplify handling protocols in certain laboratory settings relative to the more acutely toxic 8-hydroxy series.

GHS hazard profile
Cross-study comparable
Target: H302, H315, H319, H332, H335 (Warning) Comparator: 7-Cl-8-OH – higher acute toxicity classification Irritant-based vs. acute toxicity profile
May influence handling protocol requirements
GHS classification per EU REACH
Laboratory safety GHS compliance Chemical handling

7-Chloro-2-hydroxyquinoline: Application Scenarios


Antimalarial Lead Optimization: Regioselective Derivatization

Research groups pursuing novel antimalarial chemotypes should prioritize 7-chloro-2-hydroxyquinoline as a scaffold when regioselective functionalization at the 2-position is required. The compound's chloro substituent at position 7 enables selective alkylation reactions critical for constructing target molecules, and 7-chloroquinoline-based hybrids have demonstrated antimalarial IC₅₀ values below 1 µM against Plasmodium falciparum in vitro, outperforming mefloquine-based hybrid comparators . The 2-quinolone tautomeric form additionally provides a lactam NH that can serve as a hydrogen-bond donor for target engagement, a feature absent in the 8-hydroxyquinoline series .

Antimicrobial Screening: Gram-Positive & Mycobacterial Targets

For laboratories conducting phenotypic screening against Gram-positive pathogens or Mycobacterium tuberculosis, 7-chloro-2-hydroxyquinoline offers a biologically validated starting point distinct from the more common 8-hydroxyquinoline antibiotics. The compound's documented activity against M. tuberculosis and its proposed mechanism involving DNA gyrase and topoisomerase IV inhibition position it as a tool compound for studying bacterial topoisomerase biology and for structure–activity relationship (SAR) campaigns aimed at identifying novel antitubercular leads with improved selectivity over the 8-hydroxyquinoline class .

Metal Chelation Probe Development

The 2-hydroxyquinoline scaffold functions as an effective metal chelator, with parent 2-hydroxyquinoline demonstrating enzyme inhibitory activity (α-glucosidase IC₅₀ = 64.4 µg/mL; α-amylase IC₅₀ = 130.5 µg/mL) . The 7-chloro substitution alters the electron density of the quinoline ring, modulating metal-binding affinity and selectivity. Researchers developing metal-sensitive fluorescent probes or metalloenzyme inhibitors should select 7-chloro-2-hydroxyquinoline over the 8-hydroxy isomer when the altered chelation geometry conferred by the 2-hydroxyl/2-carbonyl tautomeric equilibrium is mechanistically required .

Quality Control via Thermal Properties

The exceptionally high melting point of 7-chloro-2-hydroxyquinoline (296–297 °C) relative to its positional isomer 7-chloro-8-hydroxyquinoline (~142–148 °C) provides process chemistry and QC laboratories with a rapid, low-cost identity verification method. This nearly 150 °C differential enables unambiguous discrimination between the two isomers using standard melting point apparatus, reducing the risk of supply-chain mix-ups in multi-compound inventories where both positional isomers may be concurrently stocked.

Application
Selection Property
Validation Focus
Antimalarial lead optimization
7-Chloro regioselective reactivity
P. falciparum in vitro assay response
Gram-positive & mycobacterial screening
Gram-stain selectivity profile
M. tuberculosis target engagement review
Metal chelation probe design
2-Hydroxy/carbonyl chelation geometry
Metal-binding affinity and enzyme inhibition assays
Isomer identity verification (QC)
Melting point differential
Melting point measurement for incoming material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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